1,3-Butanediol dipalmitate
Overview
Description
1,3-Butanediol dipalmitate is an ester compound derived from 1,3-butanediol and palmitic acid. It is a white, waxy solid at room temperature and is primarily used in the cosmetic and pharmaceutical industries due to its emollient and moisturizing properties.
Preparation Methods
1,3-Butanediol dipalmitate can be synthesized through esterification of 1,3-butanediol with palmitic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion. Industrial production methods may involve continuous esterification processes to enhance efficiency and yield.
Chemical Reactions Analysis
1,3-Butanediol dipalmitate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 1,3-butanediol and palmitic acid.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Butanediol dipalmitate has several scientific research applications, including:
Cosmetic Industry: It is used as an emollient and moisturizer in various skincare products, providing a smooth and soft texture to the skin.
Pharmaceutical Industry: The compound is used in the formulation of topical medications and ointments due to its skin-penetrating properties.
Biological Research: It is used in studies related to lipid metabolism and skin barrier function.
Industrial Applications: The compound is used in the production of biodegradable polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of 1,3-butanediol dipalmitate involves its interaction with the skin’s lipid barrier. The compound penetrates the skin and integrates into the lipid matrix, enhancing the skin’s moisture retention and barrier function. It also acts as an emollient, providing a smooth and soft texture to the skin. The molecular targets and pathways involved include the skin’s lipid metabolism and barrier function pathways.
Comparison with Similar Compounds
1,3-Butanediol dipalmitate can be compared with other similar compounds, such as:
1,2-Butanediol dipalmitate: Similar in structure but with different physical and chemical properties.
1,4-Butanediol dipalmitate: Another structural isomer with distinct properties and applications.
2,3-Butanediol dipalmitate: A different isomer with unique characteristics.
The uniqueness of this compound lies in its specific structure, which provides distinct emollient and moisturizing properties, making it highly suitable for cosmetic and pharmaceutical applications.
Biological Activity
1,3-Butanediol dipalmitate is an ester derived from 1,3-butanediol and palmitic acid, recognized for its potential biological activities. This compound's properties are of interest in various fields, including pharmacology, nutrition, and cosmetics. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by two palmitic acid chains linked to a 1,3-butanediol backbone. This structure contributes to its physical properties and biological activities.
1. Hypoglycemic Effects
Research indicates that 1,3-butanediol can serve as a hypoglycemic agent. It is metabolized to β-hydroxybutyrate (βHB), which plays a crucial role in energy metabolism and may help regulate blood sugar levels. A study showed that administering 20% 1,3-butanediol in drinking water to rats significantly elevated systemic βHB concentrations comparable to fasting states but was associated with adverse effects such as dehydration and metabolic acidosis .
2. Antimicrobial Properties
1,3-Butanediol has shown antimicrobial activity against various pathogens. It inhibits the growth of bacteria such as Escherichia coli, Salmonella typhimurium, and Pseudomonas aeruginosa at certain concentrations . This property makes it a candidate for use in food preservation and hygiene products.
3. Role in Ketone Production
As a precursor to ketone bodies, 1,3-butanediol is used to induce ketosis. Its administration has been associated with improved endurance performance in sports by enhancing energy availability through increased ketone levels . The conversion of 1,3-butanediol to βHB provides an alternative energy source during prolonged exercise or fasting.
Case Study 1: Effects on Cycling Performance
A study investigated the impact of acute hyperketonemia induced by racemic 1,3-butanediol on cycling performance. Participants who ingested the compound showed improved performance metrics due to enhanced energy availability from increased blood ketone levels . This suggests potential applications in sports nutrition.
Case Study 2: Safety and Tolerance
A four-week study on Wistar-Kyoto rats highlighted the safety profile of varying concentrations of 1,3-butanediol. While lower concentrations were well-tolerated, higher doses led to significant physiological changes including body mass loss and dehydration . These findings underscore the need for careful dosage considerations when utilizing this compound for its beneficial effects.
Research Findings
Properties
IUPAC Name |
3-hexadecanoyloxybutyl hexadecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-35(37)39-33-32-34(3)40-36(38)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUURJMJXATZVHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCC(C)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33599-10-9 | |
Record name | 1,3-Butylene glycol dipalmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033599109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-butylene glycol dipalmitate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKQ2FMY6YD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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